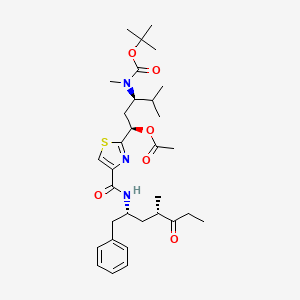

Tubulysin IM-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tubulysin IM-1 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tubulysin IM-1 involves a highly convergent multicomponent assembly, often utilizing the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) . These reactions are known for their efficiency in forming multiple bonds in a single step, minimizing waste and enhancing the overall yield . The use of stereoselective catalysis and bulky ligands helps control the regioselective and diastereoselective synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for precise stereochemical control. advancements in synthetic methodologies, including the use of chiral phosphoric acid catalysts and Lewis acids, have improved the scalability of this compound production .

化学反应分析

Table 1: Key Synthetic Intermediates and Their Roles

Post-Synthetic Modifications

The C-11 acetate group is critical for potency but prone to hydrolysis, necessitating stabilization strategies:

-

Carbamate substitution : Replacing the acetate with a carbamate at C-11 improves plasma stability while retaining tubulin-binding interactions .

-

Alkyl ether replacement : Analogues with C-11 alkyl ethers exhibit enhanced stability (95% intact after 10 days in plasma) compared to esters .

Table 2: Impact of C-11 Modifications on Stability and Potency

| Modification | Plasma Stability (% intact, 10 days) | IC₅₀ (nM) in KB 8.5 Cells | Reference |

|---|---|---|---|

| Acetate (native) | 50% | 0.8 | |

| Carbamate | 87% | 1.2 | |

| Alkyl ether | 95% | 0.9 |

Conjugation Reactions for ADC Development

Tubulysin IM-1 is conjugated to antibodies via cleavable linkers designed for tumor-specific activation:

-

Dipeptide linkers (Val-Ala) : Susceptible to cathepsin B cleavage but less effective at stabilizing the C-11 acetate .

-

β-Glucuronidase-cleavable linkers : Enhance stability (e.g., glucuronide linker 2 retains 95% integrity vs. 50% for dipeptide linker 1 ) .

Key Conjugation Steps:

-

Quaternary ammonium linkage : Brominated intermediates (e.g., 17 ) capture the N-terminal amine of this compound .

-

Maleimide-thiol coupling : Utilizes self-stabilizing mDPR maleimide for site-specific antibody attachment .

Mechanistic Reactivity and Tubulin Interaction

The N,O-acyl acetal functional group between Ile and Tuv is essential for binding at the α/β-tubulin interface . X-ray crystallography reveals:

-

Hydrogen bonding : Between the C-11 substituent and Thr 221/223 (β-tubulin) .

-

Van der Waals interactions : Pro 325 (α-tubulin) stabilizes the drug-tubulin complex .

Deacetylation at C-11 reduces potency by >100-fold in multidrug-resistant (MDR+) cell lines .

Stability Optimization Strategies

科学研究应用

Medicinal Chemistry

Anticancer Agent Development

Tubulysin IM-1 is primarily investigated for its potential as an anticancer agent. Its ability to inhibit microtubule polymerization makes it a valuable candidate for developing antibody-drug conjugates (ADCs). These conjugates allow for targeted delivery of the cytotoxic agent directly to tumor cells, minimizing damage to normal tissues and enhancing therapeutic efficacy.

Mechanism of Action

The compound exerts its effects by binding to tubulin, preventing its polymerization into microtubules. This inhibition disrupts critical cellular processes such as mitosis, ultimately leading to apoptotic cell death. Studies have shown that this compound retains activity against multidrug-resistant cell lines, making it a promising alternative to traditional chemotherapeutics .

Biological Research

Microtubule Dynamics Studies

In biological research, this compound serves as a model compound for studying microtubule dynamics and the cell cycle regulation mechanisms. Its potent antiproliferative activity allows researchers to investigate how alterations in microtubule stability affect cellular processes .

Cell Cycle Arrest Investigation

Research indicates that this compound can effectively halt cells in the G2/M phase of the cell cycle. This characteristic is crucial for understanding the effects of microtubule inhibitors on cancer cell proliferation and survival .

Industrial Applications

Synthesis of Derivatives and Conjugates

this compound is utilized in the synthesis of various tubulysin derivatives and conjugates, which have applications in drug discovery and development. The compound's structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic index .

Linker Technology Development

Recent advancements involve developing novel linker technologies that improve the stability and efficacy of ADCs containing this compound. For instance, glucuronide linkers have been shown to protect against hydrolysis, enhancing the overall activity of the conjugates in vivo .

Case Study 1: Antibody-Drug Conjugate Efficacy

A study focused on optimizing Tubulysin-based ADCs demonstrated that conjugating the drug via a glucuronide linker significantly improved stability and cytotoxicity against CD30-positive lymphoma cell lines. The ADCs exhibited IC50 values in the sub-nanogram per milliliter range, indicating potent anticancer activity while maintaining favorable pharmacokinetic profiles .

Case Study 2: Resistance Mechanisms

Research on this compound highlighted its effectiveness against multidrug-resistant cancer models. The compound's unique ability to bypass common resistance mechanisms associated with other chemotherapeutics positions it as a viable candidate for treating resistant tumors .

作用机制

Tubulysin IM-1 exerts its effects by inhibiting the polymerization of tubulin, a key protein in the formation of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis . The molecular targets of this compound include the tubulin heterodimers, which are essential for microtubule assembly .

相似化合物的比较

- Tubulysin A

- Tubulysin B

- Tubulysin D

- Tubulysin E

Comparison: Tubulysin IM-1 shares structural similarities with other tubulysins, such as the presence of N-methyl-D-pipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine residues . this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activity and potency . Compared to other tubulysins, this compound has shown enhanced stability and efficacy in preclinical models .

生物活性

Overview

Tubulysin IM-1 is a synthetic compound derived from the tubulysin family, which is recognized for its potent anti-microtubule activity. This compound is notable for its ability to disrupt microtubule dynamics, leading to significant effects on cell cycle progression and apoptosis, particularly in cancer cells. Its mechanism of action primarily involves the inhibition of microtubule polymerization, making it a valuable candidate for targeted cancer therapies as an antibody-drug conjugate (ADC).

The biological activity of this compound hinges on its ability to inhibit microtubule polymerization. This inhibition triggers:

- Cell Cycle Arrest : By preventing the formation of functional microtubules, this compound effectively halts the progression of cells through the cell cycle.

- Apoptosis : The disruption of microtubule dynamics can lead to programmed cell death, particularly in rapidly dividing cancer cells.

The compound's structure allows for selective targeting of tumor cells while minimizing damage to normal tissues, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapeutics .

Comparative Analysis of Tubulysins

A comparison of various tubulysins reveals distinct features that contribute to their biological activity:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Tubulysin A | Myxobacteria | Microtubule destabilization | Highly cytotoxic; induces apoptosis |

| Tubulysin B | Myxobacteria | Microtubule destabilization | Similar structure but different potency |

| Dolastatin 10 | Marine organism | Microtubule inhibition | Known for strong cytotoxic effects |

| Vincristine | Periwinkle plant | Microtubule stabilization | Commonly used in chemotherapy; different mechanism |

| Paclitaxel | Pacific yew tree | Microtubule stabilization | Widely used; different binding site on tubulin |

This compound stands out due to its unique structural features that enhance its cytotoxicity and selectivity against tumor cells .

Clinical Studies and Efficacy

Recent studies have explored the clinical efficacy of this compound as part of ADC formulations. For instance, a first-in-human phase 1 clinical trial investigated an ADC utilizing a tubulysin warhead (AZ13599185) targeting HER2-positive tumors. The study focused on safety, tolerability, and preliminary antitumor activity. Key findings include:

- Dose Escalation : Patients received escalating doses from 0.05 mg/kg to 0.9 mg/kg, with the maximum tolerated dose identified at 0.9 mg/kg.

- Antitumor Activity : The ADC demonstrated significant bystander killing effects, capable of affecting neighboring HER2-negative tumor cells, thereby enhancing its therapeutic potential against heterogeneous tumor populations .

Case Studies

In a notable case study involving patients with advanced breast cancer previously treated with multiple regimens, this compound was administered as part of an ADC strategy. The outcomes indicated:

- Progression-Free Survival : Patients exhibited a median progression-free survival rate that was promising compared to historical controls.

- Tolerability : The treatment was generally well-tolerated, with manageable side effects reported.

These findings suggest that this compound could be an effective component in the treatment regimens for resistant cancer types .

属性

分子式 |

C32H47N3O6S |

|---|---|

分子量 |

601.8 g/mol |

IUPAC 名称 |

[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate |

InChI |

InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1 |

InChI 键 |

CSCGMCSPBRLFPY-WVXXHOLESA-N |

手性 SMILES |

CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |

规范 SMILES |

CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。